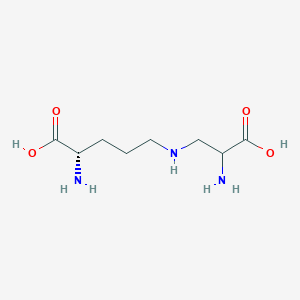
L-Ornithinoalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Ornithino-L-alanine is an alpha-amino acid.
科学的研究の応用
Synthesis and Characterization
- Synthesis Optimization and Characterization : L-Ornithinoalanine (OAL) is synthesized for studying its toxicological and nutritional consequences in food, especially under thermal and alkaline conditions. A method using nuclear magnetic resonance for diastereomeric characterization of OAL has been developed (Boschin, Scaglioni, & Arnoldi, 1999).
Agricultural Applications
- Drought Tolerance in Plants : OAL, as a foliar application, can alleviate harmful effects caused by drought stress in sugar beet plants, improving growth parameters and biochemical characteristics under stressful conditions (Hussein, Mekki, El-Sadek, & Ebd El Lateef, 2019).
Industrial Applications
- Unhairing Process in Wool Production : In the sheep skins unhairing process, OAL is produced as a result of keratin hydrolysis. It serves as a marker for monitoring changes in wool's keratin during this process (Danalev, Koleva, Ivanova, Vezenkov, & Vassilev, 2008).
Health and Nutrition
- Nutritional Research in Food : OAL is examined for its impact on nutrition and health due to its formation during heat and alkali treatments of food. Its presence in food can influence digestibility and nutritional quality (Friedman, 1999).
Bitterness Suppression in Food
- Bitterness Suppression : OAL has been studied as a bitterness suppressant in food, particularly for quinine, suggesting its potential utility in improving the taste profiles of certain foods (Ogawa et al., 2005).
Human Physiology
- Impact on Autonomic Nerves and Body Weight : Research indicates that ingestion of L-ornithine, a related compound, can activate sympathetic nerve activity to adipose tissues and reduce body weight and food intake in rats (Konishi et al., 2015).
Microbiology
- Role in Microbial Metabolism : L-ornithine, closely related to OAL, is significant in microbial metabolic processes, as seen in studies involving Corynebacterium glutamicum for L-ornithine production (Kim, Lee, & Lee, 2015).
特性
CAS番号 |
25693-39-4 |
|---|---|
製品名 |
L-Ornithinoalanine |
分子式 |
C8H17N3O4 |
分子量 |
219.24 g/mol |
IUPAC名 |
(2S)-2-amino-5-[(2-amino-2-carboxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H17N3O4/c9-5(7(12)13)2-1-3-11-4-6(10)8(14)15/h5-6,11H,1-4,9-10H2,(H,12,13)(H,14,15)/t5-,6?/m0/s1 |
InChIキー |
BKYZUPUACXSQQT-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CNCC(C(=O)O)N |
正規SMILES |
C(CC(C(=O)O)N)CNCC(C(=O)O)N |
melting_point |
190°C |
物理的記述 |
Solid |
同義語 |
OAL cpd ornithinoalanine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)

![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)

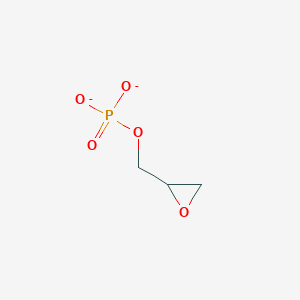
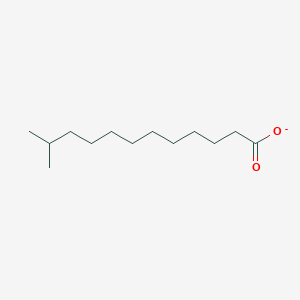
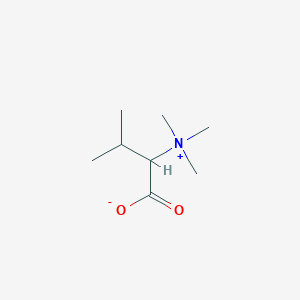
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
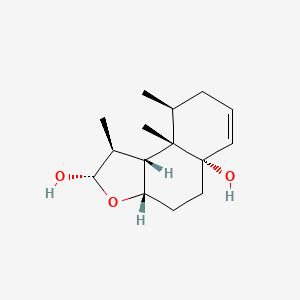
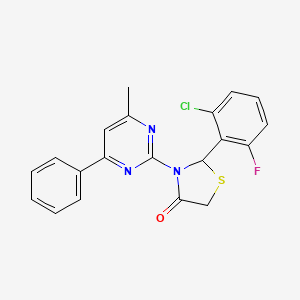


![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)